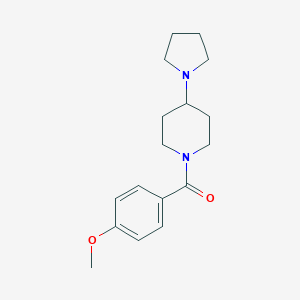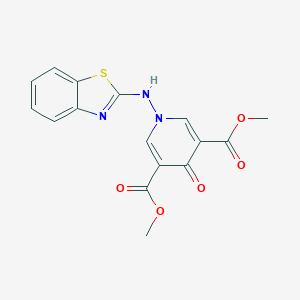
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential medical applications.
Mechanism of Action
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their extracellular levels. This results in stimulation of the central nervous system and can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to cause hyperactivity, stereotypy, and other behavioral changes.
Advantages and Limitations for Lab Experiments
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has advantages in lab experiments due to its potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and toxicity must be carefully considered when using it in research.
Future Directions
Future research on 1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine could focus on its potential as a treatment for psychiatric disorders, as well as its use as a tool for studying dopamine and norepinephrine transporters. Additionally, further investigation into the long-term effects of 1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine use is needed to fully understand its potential risks and benefits.
Synthesis Methods
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-methoxybenzoyl chloride. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated as a potential tool for studying dopamine and norepinephrine transporters in the brain.
properties
Product Name |
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-6-4-14(5-7-16)17(20)19-12-8-15(9-13-19)18-10-2-3-11-18/h4-7,15H,2-3,8-13H2,1H3 |
InChI Key |
MUJFMWPJTQMWTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)